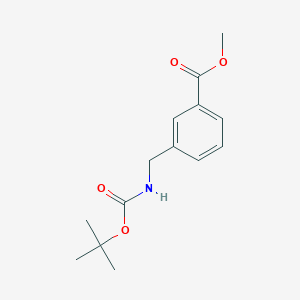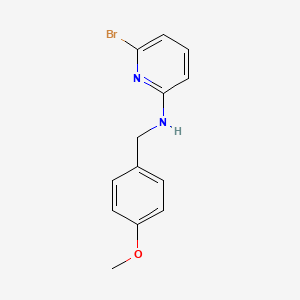
6-Bromo-(4-methoxybenzylamino)pyridine
Descripción general
Descripción
6-Bromo-(4-methoxybenzylamino)pyridine, also known as BRD-8329, is a synthetic small molecule. It is a pyridine-based compound that is water-soluble. The CAS Number of this compound is 312263-22-2 .
Molecular Structure Analysis
The molecular weight of 6-Bromo-(4-methoxybenzylamino)pyridine is 293.16 g/mol . The linear formula of this compound is C13H13BrN2O . The IUPAC name is 6-bromo-N-(4-methoxybenzyl)-2-pyridinamine .Aplicaciones Científicas De Investigación
Material Science
In material science, the electron-rich character of the pyridine ring in 6-Bromo-(4-methoxybenzylamino)pyridine could be utilized in the development of new materials. Its potential to participate in various chemical reactions makes it a valuable molecule for creating novel polymers or coatings with specific properties .
Life Science Research
This compound could be used as a chemical tool in life science research, particularly in studies exploring cellular processes. The presence of both hydrophobic and hydrophilic functionalities in its structure might allow it to interact with a wide range of biological molecules .
Analytical Chemistry
6-Bromo-(4-methoxybenzylamino)pyridine: may serve as a standard or reagent in analytical chemistry due to its defined structure and properties. It could be used in chromatographic methods to help identify or quantify substances within a mixture .
Chromatography
The compound’s potential solubility in organic solvents and moderate to high boiling point suggest it could be suitable for use in chromatographic techniques. It might act as a reference compound for calibrating equipment or developing new chromatographic methods .
Mecanismo De Acción
Target of Action:
Mode of Action:
- The 4-methoxybenzylamino substituent plays a crucial role. It consists of a methoxy group (OCH₃) attached to a benzene ring (phenyl), which further links to an amine group (NH₂) at the 4th position. This amine group can participate in hydrogen bonding and form ionic interactions, while the methoxy group can influence solubility and electronic properties.
Action Environment:
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZSZJHTBHBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634054 | |
| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-(4-methoxybenzylamino)pyridine | |
CAS RN |
312263-22-2 | |
| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)
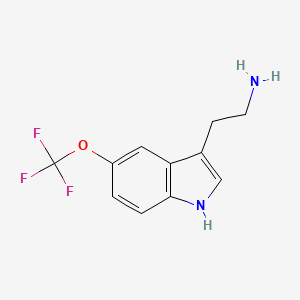
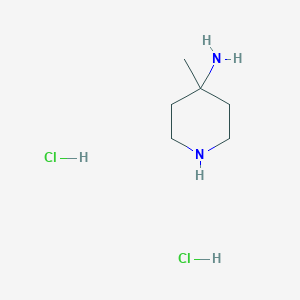
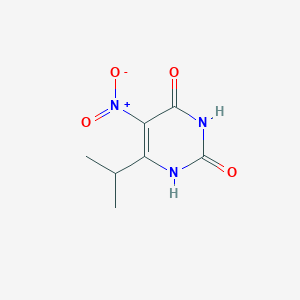

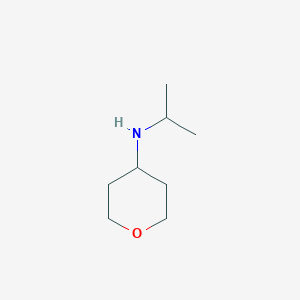
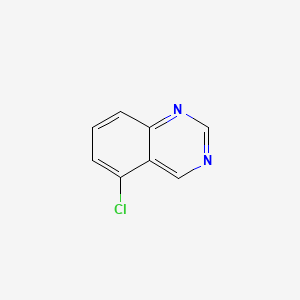
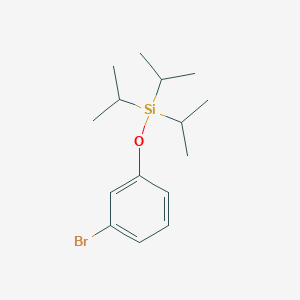
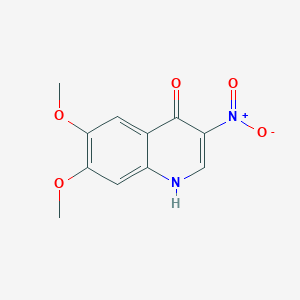
![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)


![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)
